molecular formula C13H19N B3349744 N-Methyl-octahydrocarbazole CAS No. 23518-22-1

N-Methyl-octahydrocarbazole

Cat. No.: B3349744
CAS No.: 23518-22-1
M. Wt: 189.3 g/mol
InChI Key: HKJGFGUEJZPZOO-UHFFFAOYSA-N
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Description

N-Methyl-octahydrocarbazole is a nitrogen-containing heterocyclic compound It is a derivative of octahydrocarbazole, where a methyl group is attached to the nitrogen atom

Scientific Research Applications

N-Methyl-octahydrocarbazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: this compound is used in the production of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of carbazole derivatives can vary depending on their specific use. For example, NMDA receptor antagonists, which include certain carbazole derivatives, work to antagonize, or inhibit the action of, the N-Methyl-D-aspartate receptor (NMDAR) .

Safety and Hazards

Carbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-octahydrocarbazole typically involves the methylation of octahydrocarbazole. One common method is the reaction of octahydrocarbazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the methylation process. The use of catalysts and advanced purification techniques can further improve the overall production process.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-octahydrocarbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form tetrahydrocarbazole derivatives.

    Substitution: The methyl group on the nitrogen atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Tetrahydrocarbazole derivatives.

    Substitution: Various N-substituted octahydrocarbazole derivatives.

Comparison with Similar Compounds

    Octahydrocarbazole: The parent compound without the methyl group.

    N-Ethyl-octahydrocarbazole: A derivative with an ethyl group instead of a methyl group.

    Tetrahydrocarbazole: A partially hydrogenated form of carbazole.

Uniqueness: N-Methyl-octahydrocarbazole is unique due to the presence of the methyl group on the nitrogen atom, which can significantly influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

9-methyl-1,2,3,4,5,6,7,8-octahydrocarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJGFGUEJZPZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C3=C1CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946254
Record name 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23518-22-1
Record name Carbazole, 1,2,3,4,5,6,7,8-octahydro-9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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